molecular formula C21H19NO6S B3563522 4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

Cat. No.: B3563522
M. Wt: 413.4 g/mol
InChI Key: HPISDCRKAZJMAF-UHFFFAOYSA-N
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Description

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a trimethoxy-benzoylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Trimethoxy-benzoylamino Moiety: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with an amine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid derivatives: Compounds with slight modifications in the functional groups.

    Thiophene derivatives: Compounds with similar thiophene ring structures but different substituents.

    Benzoylamino compounds: Compounds with similar benzoylamino moieties but different core structures.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S/c1-26-15-9-13(10-16(27-2)18(15)28-3)19(23)22-20-17(21(24)25)14(11-29-20)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPISDCRKAZJMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid
Reactant of Route 2
4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid
Reactant of Route 3
4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid
Reactant of Route 4
4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid
Reactant of Route 5
4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid
Reactant of Route 6
4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

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